molecular formula C24H18ClNO4 B2552895 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide CAS No. 923192-75-0

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide

Cat. No.: B2552895
CAS No.: 923192-75-0
M. Wt: 419.86
InChI Key: UVPGGKVFSZQOOV-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide is a benzofuran derivative featuring a 4-chlorobenzoyl group at position 2, a methyl group at position 3, and a 4-methoxy-substituted benzamide at position 5 of the benzofuran core. Its molecular formula is C₂₄H₁₈ClNO₄, with a molecular weight of 419.86 g/mol (ID: F267-0195) . The compound’s structural uniqueness lies in its fused benzofuran core and dual aromatic substituents, which may confer distinct physicochemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c1-14-20-13-18(26-24(28)16-5-10-19(29-2)11-6-16)9-12-21(20)30-23(14)22(27)15-3-7-17(25)8-4-15/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPGGKVFSZQOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the benzofuran derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide possesses several biological activities:

  • Anti-inflammatory Properties: The presence of the benzofuran moiety is often associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Analgesic Effects: The compound may act on pain pathways, providing relief similar to other analgesics.
  • Anticancer Potential: Initial investigations suggest that it may inhibit specific enzymes or signaling pathways involved in cancer progression, making it a candidate for further anticancer drug development.

Case Studies

Several case studies have explored the applications of this compound in various contexts:

  • Anticancer Research : A study investigated the effects of this compound on cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis in specific types of cancer cells.
  • Anti-inflammatory Studies : Another research focused on its anti-inflammatory properties by assessing its impact on cytokine production in vitro, revealing significant reductions in pro-inflammatory markers.
  • Analgesic Activity : Preliminary animal studies assessed pain relief efficacy, showing promising results comparable to established analgesics .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular processes, such as inhibition of microbial growth or modulation of signaling pathways involved in disease progression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Benzofuran vs. Indole Derivatives
  • Benzofuran Core (Target Compound) : The planar benzofuran system may enhance π-π stacking interactions in biological targets. Substituents at positions 2 (4-chlorobenzoyl), 3 (methyl), and 5 (4-methoxybenzamide) create a sterically hindered but electron-rich environment.
  • Indole Derivatives (e.g., Compounds 10j–10m in ): These feature a 1H-indole core substituted with 4-chlorobenzoyl, methoxy, and methyl groups. For example, 10j (C₂₆H₂₁Cl₂FNO₃) has a melting point of 192–194°C and a nitro group that increases polarity .
Thienopyrazole and Thiazolidinone Analogues
  • N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide (): The thienopyrazole core introduces sulfur atoms and a non-planar structure, altering electronic properties and target selectivity. Its molecular weight (C₁₉H₁₆FN₃O₃S, 401.41 g/mol) is lower than the target compound, suggesting reduced steric bulk .
  • 2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxyphenyl)methylene-4-oxo-2-thioxothiazolidin-3-yl]benzamide (): The thiazolidinone core with a thioxo group may enhance metal-binding capacity, relevant for enzyme inhibition.

Substituent Variations

Aromatic Substituents
  • 4-Chlorobenzoyl Group : Common in the target compound and indole derivatives (e.g., 10j–10m), this group is associated with kinase inhibition and apoptosis regulation. Its electron-withdrawing nature stabilizes the aromatic system.
  • 4-Methoxybenzamide : The methoxy group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to analogues like 10l (4-nitrophenyl acetamide), which has a polar nitro group (logP ~3.8) .
Side Chain Modifications
  • Furan Carboxamide (CAS 923216-66-4, ): Replacing benzamide with furan-2-carboxamide reduces aromaticity and may decrease metabolic stability due to furan oxidation .

Physicochemical and Pharmacological Properties

Melting Points and Solubility
  • 4-Methoxybenzamide ’s hydrophobicity may reduce aqueous solubility compared to nitro- or pyridyl-substituted analogues (e.g., 10l and 10m ) .

Biological Activity

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H21ClN2O3
  • Molecular Weight : 407.88 g/mol
  • CAS Number : 923194-03-0

The compound features a benzofuran core substituted with a chlorobenzoyl group and a methoxybenzamide moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate various biological pathways through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial for cellular processes, which can lead to altered metabolic pathways.
  • Receptor Binding : It may interact with specific receptors, influencing signaling cascades that affect cell proliferation and apoptosis.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of benzofuran derivatives. For example, compounds with similar functional groups have been shown to possess significant antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic functions.

Case Studies and Research Findings

  • Anticancer Studies : A study on related benzofuran compounds showed that they inhibited tumor growth in xenograft models, suggesting that this compound could exhibit similar effects.
  • Antimicrobial Testing : Research conducted on various benzofuran derivatives indicated effective inhibition of Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may also possess antimicrobial properties.
  • Pharmacokinetics : Preliminary studies on related compounds suggest favorable pharmacokinetic profiles, including good absorption and distribution characteristics, which are crucial for therapeutic efficacy.

Comparative Table of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
Benzofuran AAnticancerInduces apoptosis via caspase activation
Benzofuran BAntimicrobialDisrupts bacterial cell membranes
Benzofuran CAntiviralInhibits viral replication

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